Home > Products > Screening Compounds P86823 > Proinsulin C-Peptide (31-63) (porcine) trifluoroacetate salt
Proinsulin C-Peptide (31-63) (porcine) trifluoroacetate salt - 28152-90-1

Proinsulin C-Peptide (31-63) (porcine) trifluoroacetate salt

Catalog Number: EVT-3165780
CAS Number: 28152-90-1
Molecular Formula: C142H239N47O46
Molecular Weight: 3340.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Proinsulin C-Peptide is classified as a biological peptide and is sourced primarily from porcine (pig) proinsulin. It is synthesized in the pancreas as part of the proinsulin molecule, which undergoes enzymatic cleavage to yield insulin and C-peptide. The trifluoroacetate salt form enhances its stability and solubility for laboratory applications. The compound can be utilized in various research settings, particularly those focused on metabolic disorders and diabetes management .

Synthesis Analysis

The synthesis of Proinsulin C-Peptide (31-63) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This process allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Key Parameters in Synthesis:

  1. Amino Acid Sequence: The sequence for proinsulin C-peptide is critical, consisting of 31 amino acids.
  2. Protective Groups: During synthesis, protective groups are employed to prevent unwanted reactions at amino acid side chains.
  3. Cleavage: After synthesis, the peptide is cleaved from the solid support using appropriate cleavage reagents, often involving trifluoroacetic acid.
  4. Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide, ensuring high purity levels required for biological assays.

This method allows for precise control over the sequence and purity of the synthesized peptide, making it suitable for research applications .

Molecular Structure Analysis

The molecular structure of Proinsulin C-Peptide (31-63) consists of 31 amino acids that exhibit a unique conformational structure.

Structural Characteristics:

  • Primary Structure: The linear sequence of amino acids forms the basis of its function.
  • Secondary Structure: Studies indicate that the C-peptide exhibits a random coil conformation in aqueous solutions but can adopt helical structures in certain environments, such as in the presence of trifluoroethanol .
  • Tertiary Structure: The peptide's tertiary structure includes specific regions that may form turns or helical segments, which are crucial for its biological activity.

Nuclear magnetic resonance (NMR) spectroscopy has provided insights into these structural features, indicating that certain segments contribute to its interaction with cellular receptors .

Chemical Reactions Analysis

Proinsulin C-Peptide undergoes several chemical reactions, primarily related to its role in insulin biosynthesis and cellular signaling.

Key Reactions:

  1. Cleavage from Proinsulin: The enzymatic cleavage of proinsulin by prohormone convertases results in the release of C-peptide alongside insulin.
  2. Disulfide Bond Formation: During the folding process of proinsulin, disulfide bonds form between cysteine residues in the A-chain and B-chain of insulin, facilitated by the presence of C-peptide .
  3. Receptor Binding: C-peptide binds to specific cell surface receptors, triggering intracellular signaling cascades that can influence various cellular functions.

These reactions highlight the functional importance of C-peptide beyond merely being a byproduct of insulin production .

Mechanism of Action

The mechanism of action of Proinsulin C-Peptide involves its interaction with cellular receptors leading to various biological effects.

Mechanistic Insights:

  • Receptor Interaction: C-peptide binds to G-protein-coupled receptors on target cells, activating intracellular signaling pathways such as MAPK (mitogen-activated protein kinase) and phospholipase C .
  • Biological Effects: This binding results in increased nitric oxide synthase activity and sodium-potassium ATPase activity, which are critical for vascular health and glucose metabolism.
  • Role in Diabetes: Research suggests that C-peptide may have protective effects against some complications associated with diabetes through its ability to enhance endothelial function and reduce inflammation .
Physical and Chemical Properties Analysis

Proinsulin C-Peptide exhibits distinct physical and chemical properties relevant to its functionality.

Properties:

  • Molecular Weight: Approximately 3,500 Da.
  • Solubility: Highly soluble in aqueous solutions due to its ionic nature when in trifluoroacetate salt form.
  • Stability: The trifluoroacetate salt enhances stability compared to other forms, making it suitable for laboratory assays.

These properties are essential for its application in biochemical assays where precise measurements are required .

Applications

Proinsulin C-Peptide has numerous scientific applications primarily related to diabetes research and metabolic studies.

Key Applications:

  1. Clinical Diagnostics: Used as a biomarker for assessing pancreatic beta-cell function; measuring serum levels can help differentiate between types of diabetes.
  2. Research on Insulin Secretion: Investigated for its role in understanding insulin production mechanisms and potential therapeutic targets for diabetes management.
  3. Drug Development: Potentially serves as a target for new drugs aimed at improving insulin sensitivity or beta-cell function.

The versatility of Proinsulin C-Peptide makes it an invaluable tool in both clinical settings and research laboratories .

Historical Context & Discovery of Proinsulin C-Peptide

Pioneering Work on Proinsulin Biosynthesis

The elucidation of proinsulin biosynthesis began with Donald F. Steiner’s landmark 1967 studies on human insulinoma tissue, which identified a high-molecular-weight precursor to insulin. Steiner and Oyer demonstrated that this precursor—termed "proinsulin"—contained both insulin chains (A and B) connected by an additional polypeptide segment, suggesting a single-chain biosynthetic mechanism [1] [4]. This discovery resolved the long-standing puzzle of how insulin’s disulfide bonds (A6-A11, A7-B7, and A20-B19) formed with high fidelity. Proinsulin’s role was experimentally confirmed when reduced/denatured proinsulin regenerated native disulfide pairings upon reoxidation, proving its function as a folding template [1].

Further milestones included the 1971 chemical synthesis of porcine proinsulin by Hoechst researchers and the identification of preproinsulin—a signal peptide-containing precursor translated from mRNA. This established the paradigm of proteolytic processing in secretory pathways, fundamental to eukaryotic cell biology [1] [9]. The enzymatic conversion of proinsulin to insulin, mediated by trypsin-like endoproteases and carboxypeptidase B, was later replicated in vitro, providing the basis for industrial insulin production [1] [4].

Table 1: Key Milestones in Proinsulin Research

YearDiscoveryResearchersSignificance
1967Proinsulin identificationSteiner & OyerSolved insulin’s disulfide bonding mechanism
1968Porcine C-peptide chemical synthesisGeiger et al.Enabled structural/functional studies
1969First C-peptide radioimmunoassayRubenstein et al.Confirmed equimolar secretion with insulin
1971Preproinsulin discoverySteiner et al.Revealed signal peptide mechanism for ER translocation
1971In vitro proinsulin→insulin conversionKemmler et al.Established enzymatic processing pathway

Identification of C-Peptide as a Byproduct of Insulin Processing

C-peptide ("connecting peptide") was characterized as the 31-amino-acid segment excised during proinsulin maturation. Its existence was inferred from Steiner’s proinsulin model, and it was first isolated from bovine and human pancreata in 1971 [1]. Crucially, Rubenstein and Melani developed specific immunoassays demonstrating C-peptide’s equimolar secretion with insulin, establishing it as a biomarker for endogenous insulin production [1] [6]. Unlike insulin, C-peptide undergoes minimal hepatic clearance, resulting in higher plasma concentrations and making it a stable indicator of β-cell function in diabetic patients [6].

Structurally, porcine C-peptide (31-63) links insulin’s B-chain (C-terminal) and A-chain (N-terminal) via dibasic residues (Arg-Arg at B30/C1 and Lys-Arg at C30/A1). Its removal is essential for insulin’s metabolic activity, as the C-peptide sterically hinders insulin receptor binding [2] [5]. While initially considered biologically inert, later studies revealed C-peptide’s potential signaling roles via G-protein-coupled receptors, influencing Na⁺/K⁺-ATPase and endothelial function [6].

Species-Specific Sequence Variations in Porcine C-Peptide

C-peptide sequences exhibit significant interspecies divergence, though critical structural motifs are conserved. Porcine C-peptide (31 residues) shares a 68% sequence identity with human C-peptide (31 residues) but differs markedly from guinea pig C-peptide (37 residues) [7]. Key variations occur at positions 3, 6, 11, and 27, where porcine-specific residues (e.g., Glu³, Ala¹¹) contrast with human (Gln³, Ser¹¹) or bovine (Gln³, Ser¹¹) sequences [1] [7].

Table 2: C-Peptide Sequence Variations in Mammals

PositionPorcineHumanBovineGuinea PigFunctional Implication
3GluGlnGlnGlnCharge modulation; potential receptor affinity
6AlaGluGluThrHydrophobicity/backbone flexibility
11AlaSerSerLysAlters protease susceptibility
27GlnGluGluGluMinor structural impact

Conserved residues include glycines (Gly²³, Gly²⁹) and cysteines (Cys¹⁹, Cys²⁰) in porcine C-peptide, which facilitate chain flexibility and disulfide-bonded proinsulin folding. The Glu¹⁵-Asp²⁶ motif, preserved across pigs, humans, and cattle, may stabilize helical structures critical for convertase recognition [1] [7] [5]. Porcine C-peptide’s unique Ala¹¹ enhances resistance to proteases compared to human Ser¹¹, potentially extending its in vivo half-life [7].

Table 3: Structural Features of Porcine C-Peptide (31-63)

FeatureDetailBiological Significance
Length31 amino acidsShorter than guinea pig (37aa), same as human/bovine
Dibasic cleavage sitesArg³¹-Arg³² (B-C junction); Lys⁶³-Arg⁶⁴ (C-A)Recognized by prohormone convertases PC1/3 and PC2
Conserved residuesGlu¹⁵, Asp²⁶, Gly²³, Gly²⁹Maintain chain conformation for processing
Disulfide bondsNone (vs. intra-A-chain bond in insulin)Allows flexible tethering of A/B chains in proinsulin
Trifluoroacetate saltCounterion in synthetic preparationsEnhances solubility/stability for research applications

These variations have practical implications: porcine insulin’s clinical use hinges on its similarity to human insulin (differing by one B-chain residue), but C-peptide differences necessitate species-specific immunoassays for accurate β-cell function assessment [1] [6]. Synthetic porcine C-peptide trifluoroacetate salt—used in research—leverages TFA’s solubility properties while preserving the native sequence’s biochemical behavior [5].

Properties

CAS Number

28152-90-1

Product Name

Proinsulin C-Peptide (31-63) (porcine) trifluoroacetate salt

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C142H239N47O46

Molecular Weight

3340.7 g/mol

InChI

InChI=1S/C142H239N47O46/c1-67(2)54-89(121(216)162-62-104(196)160-64-107(199)171-91(56-69(5)6)132(227)177-82(33-40-98(145)190)123(218)168-76(16)116(211)182-92(57-70(7)8)131(226)169-77(17)117(212)183-93(58-71(9)10)133(228)175-81(36-43-109(201)202)120(215)164-66-108(200)187-51-25-32-97(187)138(233)189-53-24-31-96(189)135(230)179-84(35-42-100(147)192)128(223)174-79(27-18-19-47-143)127(222)181-88(139(234)235)29-22-50-157-142(153)154)170-106(198)63-159-102(194)60-158-103(195)61-163-122(217)90(55-68(3)4)184-129(224)87(39-46-112(207)208)180-136(231)113(72(11)12)186-118(213)74(14)165-105(197)65-161-114(209)73(13)166-124(219)83(34-41-99(146)191)178-134(229)95-30-23-52-188(95)137(232)94(59-101(148)193)185-130(225)86(38-45-111(205)206)172-115(210)75(15)167-125(220)85(37-44-110(203)204)176-126(221)80(28-21-49-156-141(151)152)173-119(214)78(144)26-20-48-155-140(149)150/h67-97,113H,18-66,143-144H2,1-17H3,(H2,145,190)(H2,146,191)(H2,147,192)(H2,148,193)(H,158,195)(H,159,194)(H,160,196)(H,161,209)(H,162,216)(H,163,217)(H,164,215)(H,165,197)(H,166,219)(H,167,220)(H,168,218)(H,169,226)(H,170,198)(H,171,199)(H,172,210)(H,173,214)(H,174,223)(H,175,228)(H,176,221)(H,177,227)(H,178,229)(H,179,230)(H,180,231)(H,181,222)(H,182,211)(H,183,212)(H,184,224)(H,185,225)(H,186,213)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,234,235)(H4,149,150,155)(H4,151,152,156)(H4,153,154,157)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,113-/m0/s1

InChI Key

FKVAVYJOGSUWDH-MGLSOICHSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.